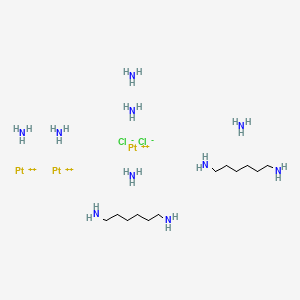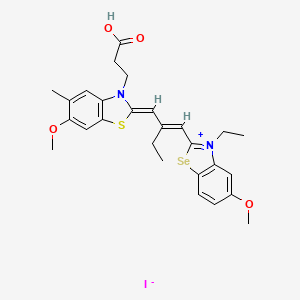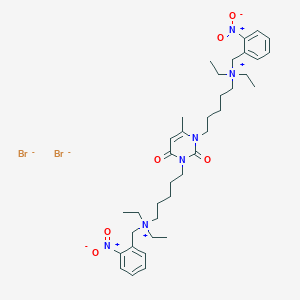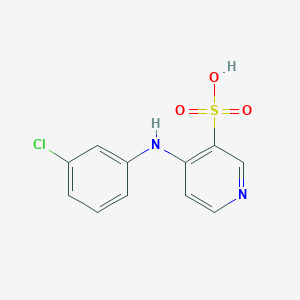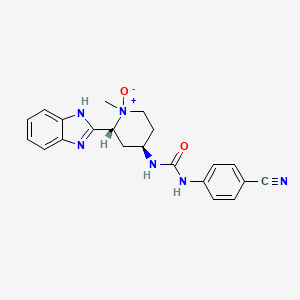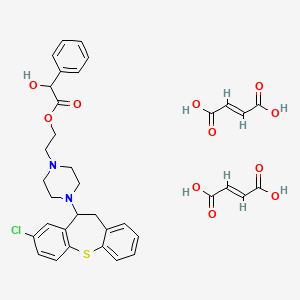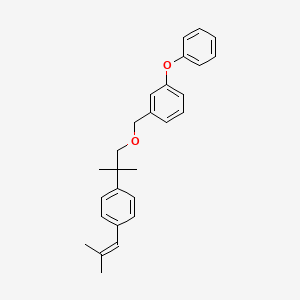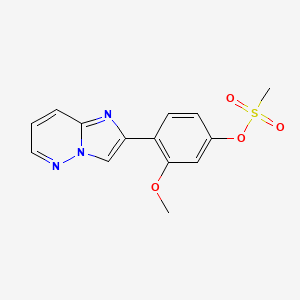
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine is a compound that belongs to the imidazo[1,2-b]pyridazine family. This family of compounds is known for its diverse biological activities and potential therapeutic applications. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with various biological targets .
Preparation Methods
The synthesis of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions typically involve moderate to high yields under mild conditions .
Chemical Reactions Analysis
2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often involve functionalized derivatives of the imidazo[1,2-b]pyridazine scaffold .
Scientific Research Applications
This compound has significant scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied as an inhibitor of interleukin-17A (IL-17A) for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . Additionally, it has shown potential as a dual inhibitor of PI3K/mTOR pathways, making it a promising candidate for anti-cancer drug development .
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine involves its interaction with specific molecular targets and pathways. For instance, as an IL-17A inhibitor, it binds to the IL-17 receptor, preventing the pro-inflammatory cytokine IL-17A from exerting its effects . As a PI3K/mTOR dual inhibitor, it targets the PI3K-Akt-mTOR signaling pathway, which is frequently activated in human malignancies .
Comparison with Similar Compounds
Similar compounds to 2-(2-Methoxy-4-methylsulphonyloxy-phenyl)imidazo(1,2-b)pyridazine include other imidazo[1,2-b]pyridazine derivatives and imidazo[1,2-a]pyrazines. These compounds share the imidazo scaffold but differ in their specific substitutions and biological activities . The uniqueness of this compound lies in its specific functional groups and its dual inhibitory activity against PI3K/mTOR pathways .
Properties
CAS No. |
104691-57-8 |
|---|---|
Molecular Formula |
C14H13N3O4S |
Molecular Weight |
319.34 g/mol |
IUPAC Name |
(4-imidazo[1,2-b]pyridazin-2-yl-3-methoxyphenyl) methanesulfonate |
InChI |
InChI=1S/C14H13N3O4S/c1-20-13-8-10(21-22(2,18)19)5-6-11(13)12-9-17-14(16-12)4-3-7-15-17/h3-9H,1-2H3 |
InChI Key |
NFJJQOJFHSERQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OS(=O)(=O)C)C2=CN3C(=N2)C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


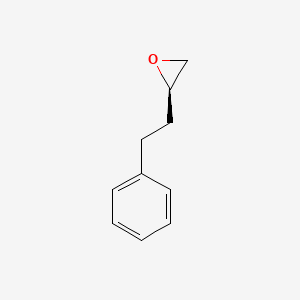

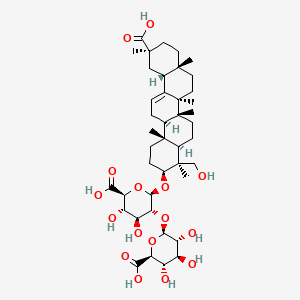
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-m-tolyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12774640.png)
